molecular formula C11H13NO4 B555081 H-Asp-OBzl CAS No. 7362-93-8

H-Asp-OBzl

Cat. No. B555081
CAS RN: 7362-93-8
M. Wt: 223.22 g/mol
InChI Key: NJSRYBIBUXBNSW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Asp-OBzl, also known as (3S)-3-amino-4-(benzyloxy)-4-oxobutanoic acid, is a derivative of aspartic acid . It has a molecular weight of 223.23 and is typically stored in a dark place at room temperature .


Synthesis Analysis

H-Asp-OBzl is used as a starting material for the enantiospecific synthesis of ®- (+)-Boc-iturinic acid . It is also used in the preparation of the L-aspartic series of thrombin inhibitors and diketopiperazine tetrapeptides .


Molecular Structure Analysis

The molecular formula of H-Asp-OBzl is C11H13NO4 . It has an average mass of 223.225 Da and a monoisotopic mass of 223.084457 Da .


Physical And Chemical Properties Analysis

H-Asp-OBzl has a boiling point of 391°C at 760 mmHg . Its melting point is 176°C . The compound has a flash point of 190.3 . It is a solid at room temperature .

Scientific Research Applications

  • Chiral Recognition and Molecular Imprinting : H-Asp-OBzl derivatives are used in molecularly imprinted materials for studying chiral recognition abilities. The effect of solvent composition on the chiral recognition ability of these materials has been investigated, revealing that a 50 vol% aqueous ethanol solution provides optimum chiral recognition (Kondo & Yoshikawa, 2001).

  • Peptide Synthesis and Conformational Studies : Research on the synthesis of peptides containing H-Asp-OBzl has provided insights into peptide conformational aspects in solutions. For instance, the synthesis of polypeptide containing ordered sequences of leucyl and β-benzyl-aspartyl residues has shown α-helical conformation in solution (D'alagni, Bemporad, & Garofolo, 1972).

  • Oligopeptide Transporter Research : H-Asp-OBzl derivatives have been studied for their interaction with the oligopeptide transporter, with investigations focusing on the stability, metabolism, and transport of these compounds in various biological media. This research is crucial for understanding the absorption mechanisms of peptides and designing effective drug delivery systems (Steffansen et al., 1999).

  • Redox Properties and Electrochemical Studies : The preparation and characterization of novel ferrocenoyl-dipeptides containing H-Asp-OBzl have been reported. These compounds exhibit reversible one-electron oxidations in solution, with their redox properties being significantly influenced by the nature of the solvent (Baker, Kraatz, & Quail, 2001).

  • Prodrug Design and Stability Analysis : H-Asp-OBzl has been used in model prodrugs to investigate their aqueous stability and in vitro metabolism in different gastrointestinal media. This research helps in understanding the potential of certain peptides as pro-moieties in drug design (Lepist et al., 2000).

Safety And Hazards

H-Asp-OBzl is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

(3S)-3-amino-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSRYBIBUXBNSW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Asp-OBzl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Asp-OBzl
Reactant of Route 2
Reactant of Route 2
H-Asp-OBzl
Reactant of Route 3
Reactant of Route 3
H-Asp-OBzl
Reactant of Route 4
Reactant of Route 4
H-Asp-OBzl
Reactant of Route 5
Reactant of Route 5
H-Asp-OBzl
Reactant of Route 6
Reactant of Route 6
H-Asp-OBzl

Citations

For This Compound
151
Citations
ME Taub, BA Moss, B Steffansen, S Frokjaer - International journal of …, 1997 - Elsevier
The oligopeptide transporter, which is responsible for the absorption of various di/tripeptides and several peptidomimetic drugs across the intestinal epithelia, is expressed in mature …
Number of citations: 23 www.sciencedirect.com
ME Taub, BD Larsen, B Steffansen… - International journal of …, 1997 - Elsevier
d-Asp-Ala, a metabolically stable dipeptide, possesses a relatively high affinity for the Caco-2 oligopeptide transporter (IC 50 = 5.75 ± 0.09 mM) as demonstrated by its ability to compete …
Number of citations: 20 www.sciencedirect.com
S Iguchi, K Kawasaki, Y Okada - International Journal of …, 1987 - Wiley Online Library
During the benzyloxycarbonylation of H‐Asp(OBzl)‐OH by the Schotten‐Bauman reaction with benzyloxycarbonyl chloride in the presence of NaHCO 3 or Na 2 CO 3 , besides Z‐Asp(…
Number of citations: 8 onlinelibrary.wiley.com
MÈ Fité, M Capellas, MD Benaiges… - Biocatalysis and …, 1996 - Taylor & Francis
… The N-protection of P-unprotected C-IY ester derivatives of aspartic acid, such as H-Asp-OMe and H-Asp-OBzl was also performed using the same reaction system. In these cases poor …
Number of citations: 18 www.tandfonline.com
N Nishi, B Nakajima - International Journal of Biological Macromolecules, 1982 - Elsevier
Asp~ R•j,•,. Page 1 Synthesis of linear, cyclic and polypeptides having the sequence -Asp-/3Ala-Gly-Ser-/3Ala-Gly-His/3Ala-Gly- as catalysts in hydrolytic reactions Norio Nishi and Bun-…
Number of citations: 11 www.sciencedirect.com
H Süli‐Vargha, G Schlosser… - Journal of Peptide Science …, 2007 - Wiley Online Library
The Fmoc‐based SPPS of H‐Xaa‐Asp(OBzl)‐Yaa‐Gly‐NH 2 sequences results in side reactions yielding not only aspartimide peptides and piperidide derivatives, but also 1,4‐…
Number of citations: 13 onlinelibrary.wiley.com
M D'Alagni, P Bemporad, A Garofolo - Polymer, 1972 - Elsevier
A polypeptide containing ordered sequence of leucyl and β-benzyl-aspartyl residues has been synthesized via the p-nitrophenyl active ester method. Polymerization of the TFA H-Leu-…
Number of citations: 21 www.sciencedirect.com
B Nakajima, N Nishi - International Journal of Biological Macromolecules, 1983 - Elsevier
Linear, cyclic, and polypeptides having the sequence -Asp-eAhx-Ser-eAhx- His-eAhx- as catalysts in the ester hydrolytic reaction Page 1 Linear, cyclic, and polypeptides having the …
Number of citations: 10 www.sciencedirect.com
CC Yang, RB Merrifield - The Journal of organic chemistry, 1976 - ACS Publications
Results The Rearrangement to Cyclic Aspartoyl Peptides and Its Dependence on Sequence. The nonapeptide, H-Arg-Glu-Leu-Glu-Asp-Gly-Thr-Pro-Arg-OH, corresponding to residues …
Number of citations: 107 pubs.acs.org
K Sakina, K Kawazura, K Morihara - Agricultural and biological …, 1987 - Taylor & Francis
The use of enzymes as coupling catalysis in peptide synthesis have been drawing increasing attention, and a variety of prot eases have been used to synthesize peptides. The carboxyl …
Number of citations: 9 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.